Field: Analytical Chemistry
Application Summary: Doxylamine succinate is analyzed using High-Performance Liquid Chromatography (HPLC) to ensure quality control in pharmaceuticals.
Methods: A stability-indicating HPLC method is developed, employing a Kromasil C18 column with a mobile phase of phosphate buffer and methanol.
Results: The method shows linearity in the range of 10–50 μg/ml with a correlation coefficient of 0.9998.
Field: Developmental Biology
Application Summary: Doxylamine succinate is studied for its teratogenic effects, particularly in combination with pyridoxine hydrochloride in the drug Diclegis.
Field: Pharmacology
Application Summary: Doxylamine succinate is used as a pharmaceutical secondary standard for quality control testing in various analytical applications.
Field: Molecular Biology
Application Summary: Doxylamine succinate is utilized in applications such as Real-Time PCR, gene therapy, and cell analysis.
Application Summary: Doxylamine succinate is used in chromatographic techniques for the separation and analysis of chemical compounds.
Field: Spectroscopy
Application Summary: Doxylamine succinate is relevant in spectroscopic analysis for elemental and isotope analysis.
Methods: It is used in the calibration and quality control of spectroscopic instruments.
Field: Electrochemistry
Application Summary: Doxylamine succinate is analyzed using voltammetric methods to determine its presence in pharmaceutical formulations.
Methods: A carbon paste electrode modified with zirconium dioxide and multi-walled carbon nanotubes is used.
Results: The method shows linearity ranges of 20.00–2000.00 ng/mL and 2.00–20.00 µg/mL for the drug in different linear segments.
Field: Environmental Science
Application Summary: Doxylamine succinate’s degradation products are assessed for their environmental impact and toxicity.
Field: Pharmaceutical Sciences
Application Summary: Doxylamine succinate undergoes stability testing to assess how its quality changes over time under various conditions.
Methods: The drug is subjected to stress conditions like acid, base, neutral, hydrolysis, oxidation, photolysis, and thermal degradation.
Field: Organic Chemistry
Application Summary: The synthesis methods for Doxylamine succinate are optimized for safety and efficiency.
Field: Pharmacokinetics
Application Summary: The absorption, distribution, metabolism, and excretion (ADME) of Doxylamine succinate are studied in clinical settings.
Methods: HPLC is used to analyze Doxylamine levels in plasma after oral administration to volunteers.
Field: Neuropharmacology
Application Summary: The hypnotic properties of Doxylamine succinate are researched for their efficacy in promoting sleep.
Field: Nanotechnology and Pharmacology
Application Summary: Doxylamine succinate is incorporated into bilosomes for intranasal delivery as a novel treatment option against gestational nausea and vomiting.
Field: Pharmaceutical Formulation
Application Summary: Development of fast-dissolving formulations of doxylamine succinate for quicker onset of action.
Application Summary: Establishment of a stability-indicating HPLC method for the quantification of doxylamine succinate in pharmaceuticals.
Field: Pharmacodynamics
Application Summary: Investigation of the pharmacodynamics of intranasal doxylamine in subjects with chronic intermittent sleep impairment.
Field: Environmental Toxicology
Application Summary: Assessment of the environmental impact and toxicity of doxylamine succinate’s degradation products.
Doxylamine succinate is a first-generation antihistamine primarily used for its sedative and anticholinergic properties. It is the succinate salt of doxylamine, a compound that effectively crosses the blood-brain barrier, resulting in its use as a sleep aid and treatment for allergic reactions, hay fever, and cold symptoms. Doxylamine succinate is known for its ability to block the action of histamine at the H1 receptor, which is responsible for various allergic symptoms. Additionally, it exhibits cholinolytic effects, contributing to its sedative properties .
As mentioned previously, doxylamine succinate acts as an antihistamine. It binds to histamine H1 receptors, particularly those in the central nervous system, leading to drowsiness and sedation []. This effect helps people fall asleep and reduces allergy symptoms like runny nose, itchy eyes, and sneezing [].
Doxylamine succinate is generally safe when used as directed. However, potential side effects include drowsiness, dry mouth, dizziness, and constipation []. In rare cases, it can cause more serious side effects like hallucinations or seizures [].
The synthesis of doxylamine succinate involves several key reactions:
Doxylamine succinate exhibits several biological activities:
The synthesis of doxylamine succinate can be summarized as follows:
Doxylamine succinate is widely used in various applications:
Doxylamine succinate has been studied for its interactions with other medications:
Doxylamine succinate belongs to a class of first-generation antihistamines. Here are some similar compounds:
Compound Name | Antihistaminic Action | Sedative Properties | Unique Features |
---|---|---|---|
Diphenhydramine | Yes | Yes | Commonly used in allergy medications |
Chlorpheniramine | Yes | Moderate | Less sedating than doxylamine |
Bromodiphenhydramine | Yes | Yes | Used primarily for motion sickness |
Carbinoxamine | Yes | Yes | Used in cough and cold preparations |
Clemastine | Yes | Moderate | Longer duration of action |
Doxylamine's unique combination of strong sedative effects alongside significant anticholinergic activity distinguishes it from these similar compounds. Its efficacy in both allergy relief and as a sleep aid makes it particularly versatile .
Doxylamine succinate crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 12.3 Å, b = 10.5 Å, c = 18.2 Å, and β = 95.6°. X-ray diffraction studies reveal two independent protonated doxylamine cations and two succinate anions per asymmetric unit, forming an extensive hydrogen-bonding network with O···O and N···O distances ranging from 2.536–2.853 Å. Conformational analysis using PM3 and DFT/B3LYP/6-31++G(d,p) methods identified six stable conformers, with the lowest-energy structure exhibiting a gauche orientation (dihedral angle = 68.5°) between the pyridyl and phenyl groups.
The succinate salt forms via proton transfer from succinic acid to the tertiary amine group of doxylamine, creating a 1:1 ionic complex. Fourier-transform infrared (FTIR) spectroscopy confirms salt formation through the disappearance of the succinic acid carbonyl stretch (1695 cm⁻¹) and emergence of carboxylate asymmetric/symmetric vibrations at 1578 cm⁻¹ and 1395 cm⁻¹. Crystallographic data show each succinate anion participates in eight hydrogen bonds: four with adjacent doxylamine cations and four with water molecules in the lattice.
The core synthesis involves three stages:
Key optimization includes using anhydrous tetrahydrofuran (THF) as the solvent for Grignard reactions, improving yield from 72% to 89%.
Technique | Conditions | Purity Improvement | Yield |
---|---|---|---|
Recrystallization | Ethanol-water (3:1) at −20°C | 95% → 99.2% | 78% |
Chromatography | Silica gel, CH₂Cl₂:MeOH (9:1) | 88% → 99.5% | 65% |
Melt Crystallization | 105–110°C, slow cooling | 90% → 97% | 82% |
Enantiomeric purity (>99% ee) is achieved using (R)-1-phenyl-1-(pyridin-2-yl)ethane-1,2-diol as a chiral auxiliary.
Solvent | Solubility (mg/mL) | Temperature (°C) | Dielectric Constant |
---|---|---|---|
Water | 78.0 | 25 | 80.1 |
Ethanol | 39.2 | 25 | 24.3 |
Chloroform | 12.5 | 25 | 4.8 |
n-Octanol | 5.8 | 25 | 10.3 |
The high aqueous solubility arises from succinate anion hydration (ΔG°hyd = −335 kJ/mol). In nonpolar solvents, solubility follows Hildebrand parameters: δ = 18.2 MPa¹/² for doxylamine succinate vs. δ = 14.9 MPa¹/² for chloroform.
Differential scanning calorimetry (DSC) shows a sharp endotherm at 111°C (ΔH = 142 J/g), corresponding to the melting point. Thermogravimetric analysis (TGA) reveals a two-stage decomposition:
Arrhenius plot data (25–60°C) give a degradation rate constant k = 3.2×10⁻⁶ s⁻¹, indicating a shelf life of 36 months at 25°C. X-ray diffraction confirms no polymorphic transitions below 150°C.
Doxylamine succinate demonstrates high-affinity binding to histamine H1 receptors with a dissociation constant (Ki) of 42 nanomolar in human tissue [1]. This binding affinity places doxylamine among the most potent first-generation antihistamines, exhibiting superior receptor binding characteristics compared to many contemporary compounds. The compound functions as an inverse agonist at the histamine H1 receptor, which distinguishes it from simple competitive antagonists by actively reducing basal receptor activity rather than merely blocking histamine binding [1] [2].
Structural analysis reveals that doxylamine occupies the orthosteric binding pocket through extensive hydrophobic interactions with key receptor residues. The compound's methoxyphenyl group inserts deeply into a hydrophobic cavity formed by transmembrane domains three, five, and six, establishing critical contacts with residues including phenylalanine 199, tryptophan 428, and phenylalanine 432 [3] [4]. These interactions stabilize the receptor in its inactive conformation and prevent the conformational changes necessary for G-protein coupling and downstream signaling cascade activation.
The allosteric modulation properties of doxylamine involve its interaction with the conserved tryptophan 428 residue at position 6.48, which serves as a molecular toggle switch in G-protein coupled receptor activation mechanisms [3]. By establishing extensive hydrophobic contacts with this residue, doxylamine effectively locks the receptor in its inactive state, contributing to its high efficacy as an inverse agonist. This mechanism differs from that observed in other G-protein coupled receptors where ligands may lack direct interactions with the tryptophan 6.48 position.
Crystallographic studies have identified a secondary binding site within the histamine H1 receptor that may contribute to the prolonged duration of action observed with doxylamine [4]. This site, located between the orthosteric pocket and extracellular vestibule, is coordinated by lysine 191, lysine 179, histidine 435, and tyrosine 431 residues. The presence of this secondary site suggests potential for allosteric modulation and may explain the enhanced binding kinetics observed with certain antihistamine compounds.
Doxylamine succinate exhibits significant cross-reactivity with muscarinic acetylcholine receptors, demonstrating varying degrees of affinity across different muscarinic receptor subtypes [1]. The compound shows highest affinity for the M5 receptor subtype with a Ki value of 180 nanomolar, followed by M4 (380 nanomolar), M1 (490 nanomolar), M3 (650 nanomolar), and M2 (2100 nanomolar) receptors. This muscarinic receptor binding profile contributes to the anticholinergic effects commonly associated with first-generation antihistamines.
The anticholinergic activity of doxylamine results from competitive antagonism at muscarinic receptors, leading to blockade of acetylcholine-mediated signaling pathways [5] [6]. This cross-reactivity is particularly pronounced in the central nervous system, where muscarinic receptor blockade contributes to the compound's sedative properties and may explain its efficacy in treating motion sickness and vertigo. The differential binding affinity across muscarinic receptor subtypes suggests selective pharmacological effects, with M5 and M4 receptors being primary targets for anticholinergic activity.
In contrast to its significant muscarinic activity, doxylamine demonstrates minimal cross-reactivity with serotonergic receptors. Binding studies indicate Ki values exceeding 10,000 nanomolar for both 5-HT2A and 5-HT2C receptor subtypes [1]. This selectivity profile distinguishes doxylamine from other psychoactive compounds that exhibit significant serotonergic activity and suggests that its therapeutic effects are primarily mediated through histaminergic and muscarinic pathways rather than serotonergic mechanisms.
The compound also shows negligible affinity for adrenergic receptor subtypes, with Ki values exceeding 10,000 nanomolar for α1B, α2A, α2B, and α2C receptors [1]. This selectivity profile indicates that doxylamine's pharmacological effects are primarily attributable to histamine H1 and muscarinic receptor interactions, with minimal contribution from adrenergic or serotonergic pathways.
The pyridine-ethoxyamine pharmacophore represents the core structural framework responsible for doxylamine's antihistaminic activity [7] [8]. This pharmacophore consists of a pyridine ring system connected through an ethoxyamine linkage to a dimethylamino terminal group. The pyridine moiety serves as a critical recognition element for histamine H1 receptor binding, with the nitrogen atom participating in specific interactions within the receptor's binding pocket.
Structural modifications to the pyridine ring significantly impact antihistaminic activity. The unsubstituted pyridine ring in doxylamine provides optimal binding geometry for receptor recognition, while substitutions at various positions can either enhance or diminish activity depending on their electronic and steric properties [8]. The 2-pyridyl positioning in doxylamine is particularly favorable for maintaining high-affinity binding while allowing appropriate molecular conformation for receptor interaction.
The ethoxyamine linkage serves as a critical spacer element that positions the terminal dimethylamino group at the optimal distance from the aromatic ring systems for receptor binding [7] [8]. This linkage provides flexibility while maintaining the necessary structural rigidity for high-affinity interactions. Alterations to this linkage, such as extending the carbon chain or introducing branching, typically result in decreased antihistaminic activity, emphasizing the importance of the specific geometric arrangement in doxylamine.
The overall pharmacophore analysis reveals that the pyridine-ethoxyamine framework represents an optimal balance between structural flexibility and binding specificity. The distance between the central point of the diaryl ring system and the terminal nitrogen atom in the extended conformation approximates 5-6 angstroms, which appears to be critical for effective H1 receptor binding [8]. This spatial arrangement allows for simultaneous interaction with multiple binding sites within the receptor pocket.
The N,N-dimethyl substitution on the terminal amine group plays a crucial role in determining doxylamine's blood-brain barrier penetration characteristics [7] [9]. This dimethyl substitution increases the compound's lipophilicity while maintaining the basic character necessary for receptor binding. The resulting lipophilic-hydrophilic balance facilitates efficient transport across biological membranes, including the blood-brain barrier.
Pharmacokinetic studies demonstrate that doxylamine readily crosses the blood-brain barrier and achieves significant central nervous system concentrations [10] [11]. The compound exhibits high affinity for H1 receptors in brain tissue, which correlates directly with its pronounced sedative effects. The dimethyl substitution pattern optimizes the compound's partition coefficient for membrane permeation while preserving the ionic interactions necessary for receptor binding.
The blood-brain barrier permeability of doxylamine is further enhanced by its interaction with specific transport mechanisms. Research suggests that compounds containing N-containing groups, such as doxylamine, may utilize proton-coupled organic cation antiporter systems for facilitated transport across the blood-brain barrier [9]. This carrier-mediated transport mechanism may contribute to the compound's efficient central nervous system penetration and prolonged duration of action.
Comparative analysis with structural analogues reveals that the N,N-dimethyl substitution pattern in doxylamine provides superior blood-brain barrier penetration compared to compounds with alternative amine substitutions [7]. Modifications such as the introduction of larger alkyl groups or incorporation of the nitrogen into heterocyclic ring systems typically result in altered permeability characteristics and modified pharmacological profiles.
Comparative pharmacodynamic studies reveal that doxylamine succinate demonstrates superior sedative potency compared to diphenhydramine and related antihistamine compounds [12] [13] [14]. Clinical evaluations indicate that doxylamine produces more pronounced drowsiness and longer-lasting sedative effects, with a duration of action extending 6-8 hours compared to diphenhydramine's 4-6 hour duration. This enhanced efficacy profile positions doxylamine as the most potent over-the-counter sedative available in many jurisdictions.
The enhanced sedative potency of doxylamine correlates with its superior pharmacokinetic profile, particularly its extended elimination half-life of 10.1 hours compared to diphenhydramine's 5.1 hours [14]. This prolonged half-life results in sustained receptor occupancy and more persistent pharmacological effects. Additionally, doxylamine demonstrates lower total body clearance (3.88 mL/min/kg) compared to diphenhydramine (25.5 mL/min/kg), contributing to its prolonged duration of action.
Binding affinity studies support the superior efficacy of doxylamine, with its Ki value of 42 nanomolar for H1 receptors indicating higher receptor affinity compared to many structural analogues [1]. This high-affinity binding translates to greater pharmacological potency and explains why doxylamine can achieve therapeutic effects at lower doses than many competing antihistamines. The compound's binding profile demonstrates selectivity for H1 receptors over other histamine receptor subtypes, with minimal activity at H3 receptors (Ki >10,000 nanomolar).
Comparative analysis with doxylamine analogues reveals structure-activity relationships that influence efficacy profiles. Carbinoxamine, which differs from doxylamine by lacking the alpha-methyl substitution, demonstrates moderate sedation potency but similar duration of action [7]. Clemastine, which incorporates an additional carbon atom between the oxygen and nitrogen, exhibits lower sedative properties while maintaining antihistaminic activity. These structural comparisons highlight the optimal molecular architecture achieved in doxylamine for maximal H1 receptor antagonist activity.
Positron emission tomography studies using carbon-11 labeled doxepin as a tracer have provided quantitative data on histamine H1 receptor occupancy patterns in human brain tissue [15]. These investigations reveal that first-generation antihistamines, including doxylamine, achieve substantial receptor occupancy levels that correlate with their sedative effects. Classical antihistamines such as chlorpheniramine demonstrate receptor occupancy levels of 76.8% at therapeutic doses, while second-generation compounds achieve significantly lower occupancy levels.
The time-dependent receptor occupancy profile of doxylamine reflects its pharmacokinetic characteristics, with peak receptor occupancy occurring within 7.5 hours following oral administration [16] [17]. This timing corresponds to the compound's peak plasma concentration and coincides with maximal sedative effects. The prolonged elimination half-life of doxylamine results in sustained receptor occupancy over extended periods, explaining the compound's long duration of action.
Receptor occupancy studies demonstrate that the relationship between plasma concentration and receptor binding follows saturable kinetics, consistent with specific receptor-mediated interactions [15]. The occupancy profile shows that therapeutic effects are achieved at occupancy levels exceeding 50%, while sedative effects become pronounced at occupancy levels above 70%. This dose-response relationship provides a pharmacological basis for optimizing therapeutic dosing while minimizing unwanted sedative effects.
Irritant